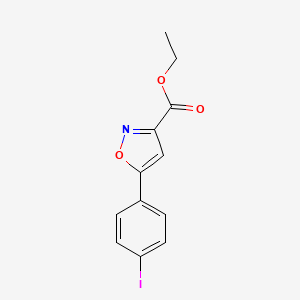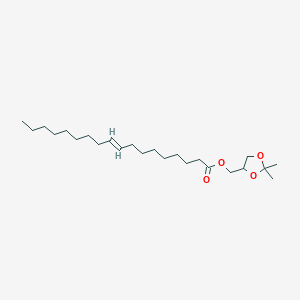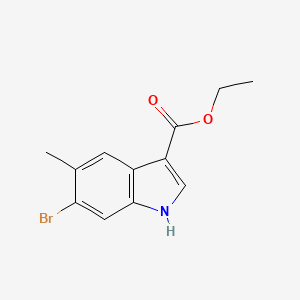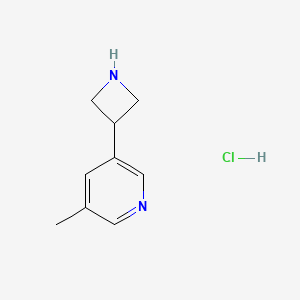
2-(Dimethylamino)ethyl Iodide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl Iodide Hydrochloride is an organic compound that belongs to the class of quaternary ammonium salts. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its reactivity and ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl Iodide Hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Hydroiodic Acid→2-(Dimethylamino)ethyl Iodide Hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl Iodide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-(Dimethylamino)ethanol, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl Iodide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl Iodide Hydrochloride involves its ability to form stable complexes with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through ionic and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl Chloride Hydrochloride
- 2-(Dimethylamino)ethyl Bromide Hydrochloride
- 2-(Dimethylamino)ethyl Fluoride Hydrochloride
Uniqueness
2-(Dimethylamino)ethyl Iodide Hydrochloride is unique due to its iodide ion, which imparts specific reactivity and properties. Compared to its chloride, bromide, and fluoride counterparts, the iodide version is more reactive in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C4H11ClIN |
|---|---|
Molecular Weight |
235.49 g/mol |
IUPAC Name |
2-iodo-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C4H10IN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H |
InChI Key |
BKLATZCWVLVION-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCI.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)

![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)




![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)


